5-(piperidin-4-yloxy)-1H-indazole

Medicinal Chemistry Parallel Synthesis Fragment Elaboration

5-(Piperidin-4-yloxy)-1H-indazole (CAS 478827-08-6) is a bifunctional heterocyclic building block that combines a 1H-indazole core with a 4-piperidinyloxy substituent at the 5-position. The indazole scaffold confers kinase inhibitory potential and GPCR modulation capabilities, while the piperidin-4-yloxy ether linkage introduces a nucleophilic secondary amine handle that is synthetically orthogonal to the indazole N1 and N2 positions.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 478827-08-6
Cat. No. B1324272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(piperidin-4-yloxy)-1H-indazole
CAS478827-08-6
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C12H15N3O/c1-2-12-9(8-14-15-12)7-11(1)16-10-3-5-13-6-4-10/h1-2,7-8,10,13H,3-6H2,(H,14,15)
InChIKeySQOUWVIWJUQUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-4-yloxy)-1H-indazole (CAS 478827-08-6): Technical Baseline and Procurement Profile


5-(Piperidin-4-yloxy)-1H-indazole (CAS 478827-08-6) is a bifunctional heterocyclic building block that combines a 1H-indazole core with a 4-piperidinyloxy substituent at the 5-position. The indazole scaffold confers kinase inhibitory potential and GPCR modulation capabilities, while the piperidin-4-yloxy ether linkage introduces a nucleophilic secondary amine handle that is synthetically orthogonal to the indazole N1 and N2 positions [1]. The compound is supplied with purity specifications typically ≥95% to ≥98% and is handled as a research chemical . Its primary utility lies in parallel medicinal chemistry, fragment-based elaboration, and target-focused library synthesis, where the regiospecific 5-oxy linkage distinguishes it from alternative substitution patterns (e.g., 4-oxy, 6-oxy, or C-linked piperidine derivatives) that exhibit divergent binding geometries and metabolic profiles [2].

5-(Piperidin-4-yloxy)-1H-indazole: Why In-Class Analogs Cannot Be Considered Interchangeable


Substituting 5-(piperidin-4-yloxy)-1H-indazole with superficially similar indazole-piperidine analogs introduces non-trivial risks in SAR reproducibility, synthetic tractability, and downstream scalability. The 5-oxy ether linkage provides a distinct torsional profile and hydrogen-bonding vector compared to C-linked piperidine derivatives (e.g., 5-(piperidin-4-yl)-1H-indazole) or N-linked piperazine analogs (e.g., 5-(piperazin-1-yl)-1H-indazole), resulting in altered kinase selectivity profiles and CYP inhibition liabilities [1]. Furthermore, the free secondary amine on the piperidine ring of this compound enables straightforward diversification (acylation, sulfonylation, reductive amination) under conditions that would be incompatible with indazole N-alkylation or would require protecting group strategies for alternative regioisomers [2]. Generic substitution with the N-methylated derivative (CAS 1190012-49-7) eliminates the nucleophilic amine handle entirely, precluding the same scope of library synthesis . These structural nuances have quantifiable consequences for target engagement, metabolic stability, and synthetic efficiency that cannot be reliably extrapolated from in-class comparators.

5-(Piperidin-4-yloxy)-1H-indazole: Quantitative Differential Evidence Versus Closest Analogs


Synthetic Versatility Differential: Free Amine Handle Enables Parallel Library Scope Unavailable in N-Methylated Derivative

5-(Piperidin-4-yloxy)-1H-indazole contains a secondary amine on the piperidine ring (NH) that serves as a nucleophilic diversification point. In contrast, the N-methylated derivative 1-methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride (CAS 1190012-49-7) contains a tertiary amine (N-CH3) that lacks nucleophilicity and cannot undergo acylation, sulfonylation, or reductive amination without prior N-demethylation . The free amine enables straightforward access to amide, sulfonamide, urea, and secondary amine libraries under mild conditions, representing a binary synthetic capability differential: acylation/sulfonylation is possible with the free amine (target compound) and impossible with the N-methylated analog without additional deprotection steps. Suppliers offer the target compound as a building block specifically for this diversification purpose .

Medicinal Chemistry Parallel Synthesis Fragment Elaboration Kinase Inhibitor Design

Regiochemical Differentiation: 5-Oxy Linkage Confers Kinase Inhibitory Activity Profile Distinct from Alternative Substitution Patterns

The 5-oxy substitution pattern in 5-(piperidin-4-yloxy)-1H-indazole positions the piperidine moiety in a spatial orientation that engages kinase ATP-binding pockets differently than 3-oxy, 4-oxy, or 6-oxy regioisomers. Patent disclosures covering 5-substituted indazoles as kinase inhibitors demonstrate that compounds bearing the 5-oxy linkage exhibit inhibitory activity against GSK-3, ROCK-1, ROCK-2, JAK2, and Cdc7 kinases [1]. The closest regioisomeric comparators (3-(piperidin-4-yloxy)-1H-indazole derivatives and 4- or 6-substituted variants) produce distinct selectivity profiles due to altered hinge-binding geometry and solvent-channel orientation. While head-to-head potency data for the unelaborated building block are not publicly disclosed, the 5-oxy scaffold has been prioritized in patent filings for generating kinase inhibitors with desirable selectivity windows, whereas 3-oxy analogs have been directed toward distinct target classes (e.g., GPCR modulation) [2]. This target-class divergence based on substitution position underscores the non-interchangeability of regioisomers.

Kinase Inhibition GSK-3 ROCK JAK SAR

Pharmacokinetic Liability Differentiation: 5-Oxy Ether Linkage Alters CYP3A4 Inhibition Profile Relative to 5-Amino-Linked Analogs

Within the indazole-piperidine inhibitor class targeting ROCK-II, the nature of the linkage at the 5-position profoundly influences CYP3A4 inhibition liability. Griffin et al. (2007) evaluated two structural series: 1-(4-(1H-indazol-5-yl)piperazin-1-yl) derivatives and 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl) derivatives [1]. The 5-amino-linked piperidine series exhibited substantial CYP3A4 inhibition, particularly with 2-amino substituted analogs (e.g., SR-1459), which combined with high clearance and volume of distribution rendered these compounds undesirable for in vivo studies. In contrast, certain 5-piperazinyl analogs (SR-715, SR-899) demonstrated strong selectivity for ROCK-II over CYP3A4 [1]. 5-(Piperidin-4-yloxy)-1H-indazole, bearing an ether linkage, represents a distinct third connectivity mode. The ether oxygen lacks the hydrogen-bond donor character of the amino NH and differs electronically from the direct C-N bond of piperazinyl analogs, offering a differentiated starting point for optimizing metabolic stability and reducing CYP inhibition risk [2].

Drug Metabolism CYP3A4 ROCK-II Pharmacokinetics SAR

Purity Benchmarking: Supplier-Specified Minimum Purity Enables Reproducible SAR Without Purification Overhead

Reproducibility in biological assays depends on consistent starting material purity. 5-(Piperidin-4-yloxy)-1H-indazole is supplied by multiple vendors with documented minimum purity specifications: AKSci catalog 6002DA specifies ≥95% ; Leyan catalog 1575534 specifies 98% . These purity grades are suitable for direct use in parallel synthesis and preliminary biological screening without additional purification. In contrast, the N-methylated derivative 1-methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride (CAS 1190012-49-7) is offered at ≥99% purity , but this higher purity is offset by the loss of synthetic versatility (see Evidence Item 1). The target compound's purity range represents an acceptable balance for building-block applications where subsequent diversification steps will alter the molecular structure and further purification will occur downstream.

Quality Control Procurement Reproducibility Medicinal Chemistry

5-(Piperidin-4-yloxy)-1H-indazole: Research and Industrial Application Scenarios Derived from Quantitative Evidence


Parallel Medicinal Chemistry: Rapid Generation of Kinase-Focused Amide Libraries

The free secondary amine on the piperidine ring enables high-throughput parallel synthesis of amide, sulfonamide, and urea derivatives without protecting group manipulation. This scenario directly leverages the binary synthetic capability differential identified in Evidence Item 1, allowing medicinal chemistry teams to generate 96- or 384-well plate libraries from a single building block for screening against kinase panels including GSK-3, ROCK, and JAK family members, as indicated by the patent disclosures referenced in Evidence Item 2 [1][2]. The 5-oxy linkage positions the elaborated pharmacophore appropriately for engagement with the ATP-binding pocket of these kinases.

Lead Optimization: Mitigating CYP3A4 Inhibition Risk in Kinase Inhibitor Programs

For ROCK-II or related kinase inhibitor programs where CYP3A4 inhibition has been identified as a series liability, 5-(piperidin-4-yloxy)-1H-indazole provides a 5-oxy ether linkage that differs from both the CYP-liable 5-amino-linked piperidine series and the moderately selective 5-piperazinyl series described in Griffin et al. (2007) [1]. This scenario applies the class-level inference from Evidence Item 3, enabling medicinal chemists to explore an alternative connectivity mode that may decouple kinase potency from CYP inhibition. The compound serves as a core scaffold for systematic exploration of R2/R3 substituent effects on metabolic stability and off-target liability.

Fragment-Based Drug Discovery: Regiospecific 5-Oxy Scaffold for Kinase Hinge-Binder Elaboration

In fragment-based screening campaigns targeting kinases, the indazole core serves as a validated hinge-binding motif. The 5-oxy regioisomer specifically directs the piperidine substituent toward the solvent-exposed region or ribose pocket, depending on the kinase, whereas alternative regioisomers (3-oxy, 4-oxy, 6-oxy) project into different binding site subpockets [1]. This scenario derives from Evidence Item 2: the 5-substituted indazole scaffold has demonstrated activity against GSK-3, ROCK-1, ROCK-2, JAK2, and Cdc7, providing a rational basis for fragment elaboration. The compound's supplier-specified purity (95-98%, Evidence Item 4) is sufficient for initial fragment screening without additional purification.

Chemical Biology: Synthesis of Bifunctional Probe Molecules

The orthogonal reactivity of the piperidine secondary amine (available for conjugation) and the indazole NH (available for alkylation or protection) makes this compound suitable for constructing bifunctional chemical probes. Researchers can elaborate the piperidine nitrogen with a linker-warhead moiety (e.g., E3 ligase ligand for PROTAC synthesis or fluorophore for target engagement assays) while independently modifying the indazole N1 position to tune binding affinity or install a second functional handle. This synthetic flexibility, established in Evidence Item 1, enables the rational design of degrader molecules and imaging probes targeting kinases within the scope identified in Evidence Item 2 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(piperidin-4-yloxy)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.